3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile
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Overview
Description
3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile is an organic compound characterized by its complex structure, which includes a brominated phenyl group, a cyanoethenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile typically involves multiple steps:
Bromination: The starting material, 2-(prop-2-en-1-yloxy)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of the Cyanoethenyl Group: The brominated intermediate is then subjected to a reaction with a suitable cyanoethenylating agent, such as acrylonitrile, under basic conditions to form the cyanoethenyl group.
Coupling with Benzonitrile: The final step involves coupling the cyanoethenylated intermediate with benzonitrile under catalytic conditions, often using a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the cyano and/or bromine groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the cyano and bromine groups can enhance its binding affinity and specificity.
Material Science: In materials science, the compound’s structural properties contribute to its ability to form stable and functional materials, such as polymers with desirable mechanical and thermal properties.
Comparison with Similar Compounds
Similar Compounds
3-{(E)-2-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile: Similar structure but with a chlorine atom instead of bromine.
3-{(E)-2-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom in 3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile can influence its reactivity and biological activity, making it distinct from its chlorine and fluorine analogs.
Chemical Properties: The bromine atom can affect the compound’s electronic properties, potentially leading to different reactivity patterns and applications compared to its analogs.
Properties
IUPAC Name |
3-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c1-2-8-23-19-7-6-18(20)11-16(19)10-17(13-22)15-5-3-4-14(9-15)12-21/h2-7,9-11H,1,8H2/b17-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPYTSBTXQLWJR-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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